Ethyl 7-Fluorobenzofuran-2-carboxylate

Overview

Description

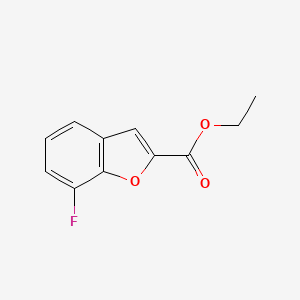

Ethyl 7-Fluorobenzofuran-2-carboxylate: is a chemical compound with the molecular formula C11H9FO3 . It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate typically involves the reaction of 7-fluorobenzofuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

7-Fluorobenzofuran-2-carboxylic acid+EthanolCatalystEthyl 7-Fluorobenzofuran-2-carboxylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-Fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 7-Fluorobenzofuran-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.

Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 7-Fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

- Ethyl 7-Chlorobenzofuran-2-carboxylate

- Ethyl 7-Bromobenzofuran-2-carboxylate

- Ethyl 7-Iodobenzofuran-2-carboxylate

Comparison: Ethyl 7-Fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and iodo analogs, the fluorine derivative often exhibits higher stability and different reactivity patterns. These differences can influence its biological activity and suitability for various applications .

Biological Activity

Ethyl 7-fluorobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways, including transition-metal-free methods. The general synthetic route involves the reaction of benzofuran derivatives with specific reagents under controlled conditions, yielding high purity and yield. For example, one method utilizes 2-fluorobenzonitrile and other reagents to produce the desired compound efficiently .

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial activity. The presence of halogen substitutions, such as fluorine at the 7-position, enhances the compound's efficacy against various bacterial strains. Studies have shown that modifications to the benzofuran scaffold can lead to improved antibacterial and antifungal properties .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes. For instance, it has been identified as a potential inhibitor of KAT6A, a lysine acetyltransferase implicated in various cancer pathways. The compound demonstrated an IC50 value of approximately 670 nM in cellular assays, indicating moderate potency in inhibiting H3K23 acetylation . Table 1 summarizes the SAR findings related to enzyme inhibition:

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 670 | Moderate inhibition of KAT6A |

| BAY-184 | 168 | High cellular activity against ERα transcription |

| Control (BAY-644) | Not available | No response observed |

Anti-inflammatory Activity

Preclinical studies have shown that this compound exhibits anti-inflammatory properties. In animal models, the compound was administered prior to inducing gastric ulcers with indomethacin, demonstrating a protective effect on gastric mucosae . This suggests potential applications in treating inflammatory conditions.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against Candida albicans and several bacterial strains. The compound showed significant inhibition compared to controls, highlighting its potential as an antifungal agent .

- Enzyme Inhibition : In a series of experiments assessing KAT6A inhibition, this compound was tested alongside other derivatives. The results indicated that while some modifications increased potency, this compound maintained a favorable profile for further development as a therapeutic agent targeting epigenetic regulation in cancer .

- Gastroprotective Effects : In a rat model study, this compound was shown to reduce ulcer formation when administered before ulcerogenic agents. This effect was attributed to its ability to modulate inflammatory pathways and protect gastric mucosae from damage .

Properties

IUPAC Name |

ethyl 7-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXIMIRYGWIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.